![molecular formula C18H15N3O2 B2800519 (E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide CAS No. 2035022-71-8](/img/structure/B2800519.png)
(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide
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Overview
Description
Furan is a heterocyclic organic compound, typically represented by the formula C4H4O . It’s a colorless, volatile liquid with a distinctively sweet, ether-like odor . Bipyridine is a type of nitrogen heterocycle with the chemical formula (C5H4N)2 .
Synthesis Analysis
Furan can be synthesized from furfural, an organic compound derived from agricultural byproducts such as corncobs and sugarcane bagasse . The synthesis of bipyridine typically involves the reaction of pyridine with sodium amide .Molecular Structure Analysis
The furan molecule consists of a five-membered aromatic ring, featuring four carbon atoms and one oxygen atom . Bipyridine consists of two pyridine rings joined by a single covalent bond .Chemical Reactions Analysis
Furan can undergo a variety of reactions, including oxidation, reduction, and polymerization . Bipyridine can act as a bidentate ligand in coordination chemistry .Physical And Chemical Properties Analysis
Furan is a colorless, volatile liquid with a distinctively sweet, ether-like odor . It’s highly flammable and has a boiling point of 31.36° C .Scientific Research Applications
Furan Formation from Linoleic Acid
- Further Evidence : A separate study examined the changes in furan content when (E,E)-2,4-decadienal was heated at 150°C for 60 minutes. The results confirmed that furan levels increase as (E,E)-2,4-decadienal undergoes oxidation. Additionally, NMR and GC-MS data demonstrate that (E,E)-2,4-decadienal can be oxidized to 4,5-epoxy-(E)-2-decenal. Overall, these findings support the role of (E,E)-2,4-decadienal and trans-4,5-epoxy-(E)-2-decenal as key intermediates in the formation of furan from linoleic acid .
Selective Electrochemical Hydrogenation
Furfural, a compound closely related to furan, has applications in selective electrochemical hydrogenation. Researchers achieved high faradaic efficiencies (over 90%) for furfuryl alcohol and 60% for 2-methylfuran in a near-neutral environment (pH = 5). This success resulted from integrating single-atom copper active sites and oxophilic phosphorus .
Furan Platform Chemicals
Furan-2(5H)-ones, derivatives of furan, serve as platform chemicals. They are directly accessible from biomass-derived furfural and 5-hydroxymethylfurfural. These compounds find applications as synthetic intermediates and play a role in the total synthesis of natural products containing furan subunits .
Mechanism of Action
Safety and Hazards
Future Directions
There is ongoing research into the use of furan and its derivatives in various industries. For example, furan-modified peptide nucleic acid (PNA) probes are being explored for their potential in DNA targeting . Additionally, furan is being studied for its potential as a biobased platform chemical for the production of polymers .
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-18(4-3-16-2-1-11-23-16)21-13-14-5-10-20-17(12-14)15-6-8-19-9-7-15/h1-12H,13H2,(H,21,22)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCUENPWDYJHSA-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(furan-2-yl)acrylamide |
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